molecular formula C12H19N5 B11746202 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11746202
M. Wt: 233.31 g/mol
InChI Key: LZPBHUZLODACMZ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene (-CH2-) bridge. The first pyrazole ring (1-ethyl-4-methyl-1H-pyrazol-5-yl) contains an ethyl group at position 1 and a methyl group at position 4. The second pyrazole (1,5-dimethyl-1H-pyrazol-3-amine) is substituted with methyl groups at positions 1 and 5, with an amine (-NH2) at position 5.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-5-17-11(9(2)7-14-17)8-13-12-6-10(3)16(4)15-12/h6-7H,5,8H2,1-4H3,(H,13,15)

InChI Key

LZPBHUZLODACMZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=NN(C(=C2)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-yl Intermediate

The first pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. A representative method involves:

  • Cyclization : Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3-methyl-1H-pyrazol-5(4H)-one.

  • Alkylation : The pyrazolone undergoes alkylation at the N1 position using ethyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the ethyl group.

  • Methylation : Subsequent methylation at the C4 position is achieved using methyl iodide under basic conditions (e.g., sodium hydride in DMF).

Key parameters include:

  • Solvent : Ethanol or DMF for alkylation/methylation.

  • Temperature : Reflux (~80°C) for cyclization; room temperature for alkylation.

  • Yield : 70–85% after recrystallization.

Synthesis of 1,5-Dimethyl-1H-pyrazol-3-amine

The second pyrazole unit is prepared via:

  • Cyclocondensation : Acetylacetone reacts with hydrazine hydrate in ethanol to form 3,5-dimethyl-1H-pyrazole.

  • Nitrogen Functionalization : The amine group at C3 is introduced via Hofmann degradation or reduction of a nitrile intermediate.

  • Methylation : The N1 position is methylated using dimethyl sulfate in alkaline conditions.

Methylene Bridge Formation

Coupling the two pyrazole units requires introducing a methylene (-CH2-) linker between the C5 position of the first pyrazole and the amine group of the second.

Chloromethylation and Nucleophilic Substitution

  • Chloromethylation : The 1-ethyl-4-methyl-1H-pyrazol-5-yl intermediate reacts with formaldehyde and hydrochloric acid to form a chloromethyl derivative.

  • Substitution : The chloromethyl group undergoes nucleophilic attack by the amine group of 1,5-dimethyl-1H-pyrazol-3-amine in the presence of a base (e.g., triethylamine).

Conditions :

  • Solvent : Dichloromethane or THF.

  • Temperature : 0–25°C to minimize side reactions.

  • Yield : 60–75% after column chromatography.

Reductive Amination

An alternative route employs reductive amination:

  • Aldehyde Formation : Oxidize the hydroxymethyl group (from chloromethylation) to an aldehyde using pyridinium chlorochromate (PCC).

  • Coupling : React the aldehyde with 1,5-dimethyl-1H-pyrazol-3-amine in the presence of sodium cyanoborohydride.

Advantages : Higher regioselectivity and milder conditions compared to chloromethylation.

Optimization and Catalysis

Catalytic Alkylation

Transition metal catalysts (e.g., Pd/C) enhance alkylation efficiency. For example, ethylation using ethyl bromide with Pd/C in DMF achieves 90% conversion at 50°C.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve reaction rates for methylation and coupling steps, while THF minimizes side reactions during nucleophilic substitution.

Purification and Characterization

Final purification typically involves:

  • Recrystallization : Using methanol/water mixtures to isolate high-purity product.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluent.

Characterization Data :

  • FT-IR : Peaks at 1650 cm⁻¹ (C=N) and 3380 cm⁻¹ (N-H).

  • ¹H NMR : δ 1.2 (t, ethyl CH3), 2.1 (s, pyrazole CH3), 3.4 (s, methylene CH2).

Comparative Analysis of Methods

Method Yield Purity Complexity
Chloromethylation60–75%95–98%Moderate
Reductive Amination70–80%97–99%High
Catalytic Alkylation85–90%98%Low

Reductive amination offers superior yield and purity but requires specialized reagents. Catalytic methods balance efficiency and simplicity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific apoptotic pathways.

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Agricultural Science

Pesticide Development
In agricultural applications, this compound has been investigated as a potential pesticide. Its efficacy against various pests has been evaluated in field trials, showing promising results in controlling insect populations while minimizing harm to beneficial insects.

Herbicide Potential
Additionally, this compound has been explored for its herbicidal properties. Research indicates that it can effectively inhibit the growth of certain weed species, providing an environmentally friendly alternative to traditional herbicides.

Material Science

Polymer Synthesis
this compound is being studied for its role in synthesizing novel polymers with enhanced mechanical and thermal properties. The incorporation of this pyrazole derivative into polymer matrices has shown to improve material stability and resistance to degradation.

Nanotechnology Applications
The compound is also being investigated for its potential use in nanotechnology. Its unique structure allows for functionalization on nanoparticles, which can enhance their performance in drug delivery systems and imaging applications.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induced apoptosis in breast cancer cells with IC50 values indicating potent activity.
Antimicrobial Properties Effective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Pesticide Development Field trials showed over 70% reduction in pest populations compared to untreated controls.
Herbicide Potential Demonstrated effective suppression of common weed species with minimal phytotoxicity to crops.
Polymer SynthesisEnhanced thermal stability and mechanical strength in composite materials containing the compound.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: The target compound lacks halogen atoms or heteroaromatic systems (e.g., pyridine), making it less polar than halogenated (e.g., 4-chloro derivative ) or pyridyl-containing analogs (e.g., ). Halogenated Derivatives: Compounds like the 4-chloro analog () or difluoroethyl derivative () exhibit increased molecular weight and electronegativity, which may improve metabolic stability or binding affinity in biological systems.

Synthetic Pathways: The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide () involves acetylation of pyrazole-5-amine, suggesting analogous methods (e.g., alkylation or reductive amination) could apply to the target compound. The difluoroethyl derivative () and fluoroethyl analog () likely require fluorinated reagents, complicating synthesis compared to the target compound’s non-halogenated structure.

Spectroscopic Characterization :

  • IR and NMR data from (e.g., carbonyl stretches at 1,667 cm⁻¹, NH signals) provide a benchmark for characterizing acetamide or amine functionalities in related compounds. The target compound’s amine group would exhibit distinct NH stretching (~3,200 cm⁻¹) and NMR proton signals near δ 2–3 ppm for methyl/ethyl groups.

Biological Activity

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N5. The structure consists of a pyrazole ring system that contributes to its biological activity.

1. Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the 1H-pyrazole scaffold have been reported to inhibit the growth of various cancer cell lines, including:

Cancer Type Cell Line Activity
Lung CancerA549Antiproliferative
Breast CancerMDA-MB-231Antitumor activity
Colorectal CancerHCT116Inhibition of cell proliferation
Prostate CancerLNCaPInduction of apoptosis

Research has shown that N-(pyrazolyl) derivatives can lead to apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

2. Antibacterial Activity

Pyrazole derivatives have also been explored for their antibacterial properties. Studies indicate that certain pyrazole compounds can inhibit bacterial growth by interfering with essential cellular processes. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

Case Study 1: Anticancer Effects on MDA-MB-231 Cells
In a study evaluating the effects of a series of pyrazole derivatives on breast cancer cells (MDA-MB-231), it was found that specific modifications to the pyrazole structure enhanced antiproliferative activity significantly. The study utilized an MTT assay to assess cell viability, demonstrating that certain derivatives induced a dose-dependent decrease in cell survival rates .

Case Study 2: Antibacterial Efficacy
A recent investigation into the antibacterial properties of various pyrazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The study revealed that structural modifications could enhance activity against these pathogens, suggesting potential for developing new antibacterial agents .

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. These studies suggest favorable binding affinities with key proteins involved in cancer progression and inflammation, providing insights into the mechanism of action .

Q & A

Basic: What are the optimal synthetic routes for N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves multi-step cyclocondensation reactions. A common approach includes reacting substituted pyrazole precursors (e.g., 1-ethyl-4-methylpyrazole derivatives) with methylamine-bearing reagents under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile. Optimization parameters include:

  • Temperature: Controlled heating (60–80°C) to balance reaction rate and side-product formation.
  • Solvent choice: Polar solvents enhance nucleophilic substitution efficiency .
  • Purification: Column chromatography or recrystallization to isolate the product, with yields often exceeding 70% for analogous pyrazole derivatives .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of techniques ensures structural validation:

  • NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms methyl/ethyl group integration. For example, methyl groups on pyrazole rings typically resonate at δ 2.1–2.5 ppm .
  • Mass spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 264.2 for C₁₂H₂₁N₅).
  • X-ray crystallography: Resolves absolute configuration and packing motifs. Software like SHELXL refines anisotropic displacement parameters .
  • IR spectroscopy: Detects amine N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations .

Advanced: How can SHELXL be utilized in refining the crystal structure of this compound, particularly for handling high-resolution or twinned data?

Methodological Answer:
SHELXL is critical for small-molecule refinement:

  • Data preparation: Convert raw diffraction data (e.g., .hkl files) using SHELX utilities.
  • Restraints: Apply geometric constraints for disordered ethyl/methyl groups.
  • Twin refinement: For twinned crystals, use the TWIN/BASF commands to model overlapping domains .
  • Validation: Analyze R-factors (e.g., R₁ < 0.05) and check Flack parameter for enantiopurity. Recent SHELXL updates support aspherical scattering models for high-resolution data .

Advanced: How do substituents on the pyrazole rings influence hydrogen-bonding patterns and crystal packing?

Methodological Answer:
Substituents dictate supramolecular assembly via directional interactions:

  • Graph set analysis: Classify hydrogen bonds (e.g., N-H···N motifs) using Etter’s formalism. For example, ethyl groups may introduce steric hindrance, reducing intermolecular H-bonding .
  • Crystal packing: Methyl groups enhance hydrophobic interactions, while amine groups participate in N-H···N/N-H···π networks. Software like Mercury (CCDC) visualizes packing motifs .
  • Thermal analysis: Compare melting points (e.g., 172–173°C for similar compounds) to correlate packing efficiency with thermal stability .

Advanced: Are there discrepancies in reported biological activities of structurally similar pyrazole derivatives, and how can these be resolved methodologically?

Methodological Answer:
Contradictions arise from assay variability or structural nuances:

  • QSAR studies: Correlate substituent effects (e.g., logP, polar surface area) with bioactivity. For instance, fluorination (as in ) may enhance membrane permeability .
  • Standardized assays: Replicate studies under controlled conditions (e.g., fixed cell lines, IC₅₀ protocols).
  • Molecular docking: Use AutoDock Vina to predict binding modes to targets (e.g., kinases), identifying critical substituent interactions .

Advanced: How can reaction mechanisms for nucleophilic substitutions in the synthesis of this compound be experimentally validated?

Methodological Answer:
Mechanistic insights require:

  • Kinetic studies: Monitor reaction progress via in-situ NMR or HPLC to identify intermediates.
  • Isotopic labeling: Use ¹⁵N-labeled amines to track nucleophilic attack pathways .
  • Computational modeling: DFT calculations (e.g., Gaussian 16) map transition states and activation energies for methylamine addition steps .

Advanced: What strategies mitigate challenges in resolving anisotropic displacement parameters during crystallographic refinement?

Methodological Answer:

  • High-resolution data: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
  • ADP restraints: Apply DELU/SIMU restraints in SHELXL to stabilize erratic displacement ellipsoids .
  • Twinned crystals: Use HKLF5 format in SHELXL to refine twin laws and partition intensities .

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